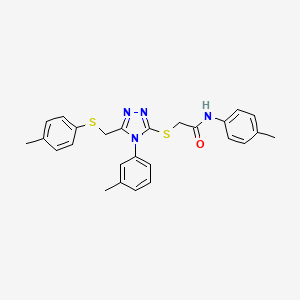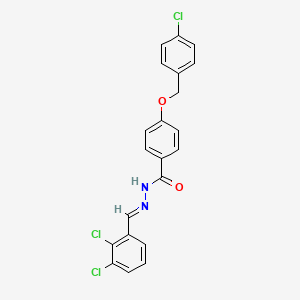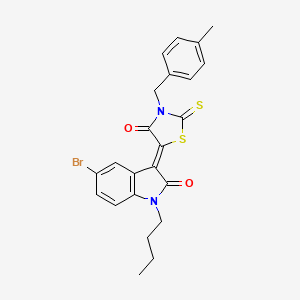
N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
合成経路と反応条件
「N-(p-トリル)-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド」の合成は、通常、多段階の有機反応を伴います。一般的な合成経路には以下が含まれる可能性があります。
トリアゾール環の形成: ヒドラジン誘導体と適切なアルデヒドまたはケトンを含む環化反応によって達成できます。
チオエーテル基の導入: このステップには、塩基性条件下でトリアゾール中間体とチオール化合物を反応させることが含まれる場合があります。
アシル化: 最後のステップは、トリアゾール-チオエーテル中間体をアシルクロリドまたは無水物でアシル化してアセトアミド誘導体を得る場合があることを示しています。
工業生産方法
このような化合物の工業生産では、収率と純度を最大限に高めるために、反応条件を最適化することがよくあります。 これには以下が含まれる場合があります。
触媒: 反応速度を向上させるための特定の触媒の使用。
溶媒: 反応物を溶解し、反応を促進するための適切な溶媒の選択。
温度と圧力: 最適な反応条件を確保するための温度と圧力の制御。
化学反応の分析
反応の種類
「N-(p-トリル)-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド」は、さまざまな化学反応を起こす可能性があり、以下が含まれます。
酸化: 化合物中の硫黄原子は、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 化合物は、ニトロ基をアミンに変換するなど、官能基を変性するために還元できます。
置換: 芳香族置換反応は、芳香族環で起こり、さまざまな置換基を導入できます。
一般的な試薬と条件
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、ニトロ化剤。
主な生成物
これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化によってスルホキシドまたはスルホンが得られ、置換反応によって芳香族環にさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
化学: 他の複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について調査されています。
医学: そのユニークな化学構造により、潜在的な薬物候補として検討されています。
産業: 新素材の開発や化学反応における触媒として利用されています。
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
「N-(p-トリル)-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド」の作用機序は、その特定の用途によって異なります。 医薬品化学では、酵素や受容体などの特定の分子標的に作用して、効果を発揮することがあります。 関連する経路には、酵素活性の阻害やシグナル伝達経路の調節が含まれる可能性があります。
6. 類似の化合物との比較
類似の化合物
1,2,4-トリアゾール誘導体: トリアゾール環が類似しているが、置換基が異なる化合物。
チオエーテル含有化合物: 硫黄原子が炭素原子に結合した分子。
アセトアミド誘導体: アセトアミド官能基を持つ化合物。
独自性
「N-(p-トリル)-2-((4-(m-トリル)-5-((p-トリルチオ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド」は、官能基と芳香族環の特定の組み合わせにより、他の類似の化合物と比較して、明確な化学的および生物学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
1,2,4-Triazole derivatives: Compounds with similar triazole rings but different substituents.
Thioether-containing compounds: Molecules with sulfur atoms bonded to carbon atoms.
Acetamide derivatives: Compounds with acetamide functional groups.
Uniqueness
“N-(p-Tolyl)-2-((4-(m-tolyl)-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
539811-17-1 |
|---|---|
分子式 |
C26H26N4OS2 |
分子量 |
474.6 g/mol |
IUPAC名 |
N-(4-methylphenyl)-2-[[4-(3-methylphenyl)-5-[(4-methylphenyl)sulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H26N4OS2/c1-18-7-11-21(12-8-18)27-25(31)17-33-26-29-28-24(16-32-23-13-9-19(2)10-14-23)30(26)22-6-4-5-20(3)15-22/h4-15H,16-17H2,1-3H3,(H,27,31) |
InChIキー |
MZCTYVRAVDPQOY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-Allyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-1-(4-bromophenyl)ethanone](/img/structure/B12019159.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019169.png)
![[4-bromo-2-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12019171.png)

![N-(2-ethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12019178.png)



![[4-bromo-2-[(E)-[2-(4-phenylphenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12019217.png)

![6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12019223.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019233.png)


